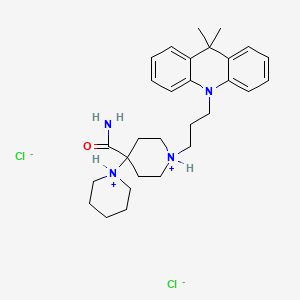
9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate involves multiple steps. One common method starts with the preparation of 9,9-dimethylacridine, which is then reacted with a piperidine derivative to introduce the piperidinopiperidino group. The final step involves the addition of hydrochloric acid to form the 2HCl hydrate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridan core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives, while substitution reactions can produce a wide range of functionalized acridans .
科学研究应用
Chemistry
In chemistry, 9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules with specific properties .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to bind to certain proteins and enzymes makes it a valuable tool in biochemical studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes .
作用机制
The mechanism of action of 9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to these targets, altering their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
9,9-Dimethylacridine: A precursor in the synthesis of the target compound.
Acridine derivatives: Compounds with similar core structures but different functional groups.
Piperidine derivatives: Compounds with similar piperidine-based structures.
Uniqueness
The uniqueness of 9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
属性
CAS 编号 |
28058-63-1 |
|---|---|
分子式 |
C29H42Cl2N4O |
分子量 |
533.6 g/mol |
IUPAC 名称 |
1-[3-(9,9-dimethylacridin-10-yl)propyl]-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C29H40N4O.2ClH/c1-28(2)23-11-4-6-13-25(23)33(26-14-7-5-12-24(26)28)20-10-17-31-21-15-29(16-22-31,27(30)34)32-18-8-3-9-19-32;;/h4-7,11-14H,3,8-10,15-22H2,1-2H3,(H2,30,34);2*1H |
InChI 键 |
ZHSFBTTUQMEWAM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCC[NH+]4CCC(CC4)(C(=O)N)[NH+]5CCCCC5)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


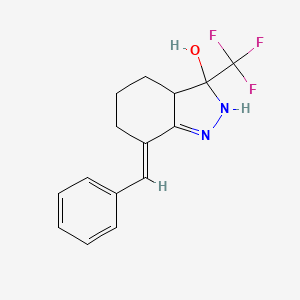

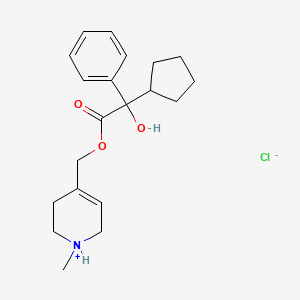
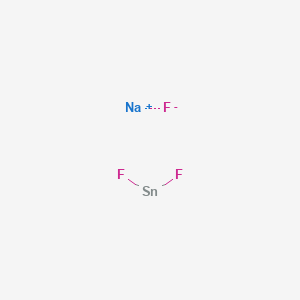

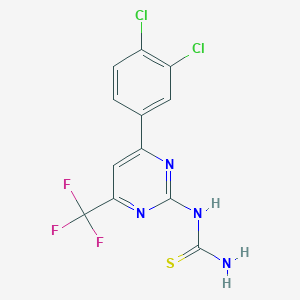
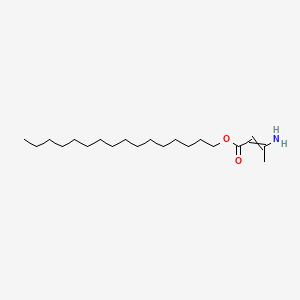
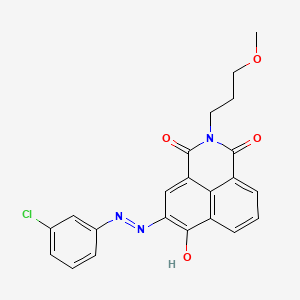
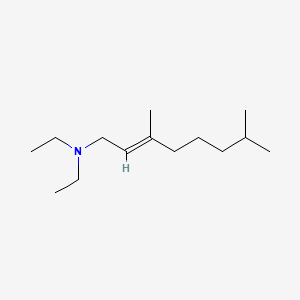

![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
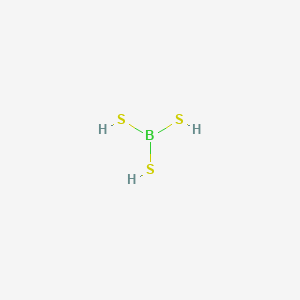

![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)
